2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of biphenyl, chlorophenyl, and quinoline moieties, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of biphenyl derivatives with chlorophenyl and quinoline carboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, diazo coupling of para-substituted benzaldehyde phenylhydrazones with biphenyl derivatives can be employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce various biphenyl and chlorophenyl derivatives .
Scientific Research Applications
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-chloro-: Shares the biphenyl structure but lacks the quinoline and chlorophenyl moieties.
4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl: Contains similar chlorophenyl groups but differs in overall structure and functional groups.
Uniqueness
What sets 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE apart is its unique combination of biphenyl, chlorophenyl, and quinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H22ClNO3 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-6-5-9-26-27(18-28(33-30(20)26)23-14-16-25(32)17-15-23)31(35)36-19-29(34)24-12-10-22(11-13-24)21-7-3-2-4-8-21/h2-18H,19H2,1H3 |
InChI Key |
CYKTZWKJBZWNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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